Cas no 868230-64-2 (N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide)

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- 2H-1-Benzopyran-3-carboxamide, N-(4,5-dichloro-2-benzothiazolyl)-2-oxo-
- AB00676188-01
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
- 868230-64-2
- F1813-0431
- N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- AKOS024610672
-
- インチ: 1S/C17H8Cl2N2O3S/c18-10-5-6-12-14(13(10)19)20-17(25-12)21-15(22)9-7-8-3-1-2-4-11(8)24-16(9)23/h1-7H,(H,20,21,22)
- InChIKey: AOCGQUNPOIIUJM-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=CC=C2C=C1C(NC1=NC2=C(Cl)C(Cl)=CC=C2S1)=O
計算された属性
- せいみつぶんしりょう: 389.9632687g/mol
- どういたいしつりょう: 389.9632687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 602
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 96.5Ų
じっけんとくせい
- 密度みつど: 1.669±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.95±0.70(Predicted)
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1813-0431-5mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1813-0431-1mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1813-0431-3mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1813-0431-5μmol |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1813-0431-2mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
A2B Chem LLC | BA71284-10mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | BA71284-5mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F1813-0431-10mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-0431-4mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1813-0431-2μmol |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
868230-64-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamideに関する追加情報
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 868230-64-2): A Comprehensive Overview
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 868230-64-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 868230-64-2, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.
The chemical structure of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is composed of a chromene core linked to a benzothiazole moiety through an amide bond. The presence of the chromene ring and the substituted benzothiazole group imparts specific electronic and steric properties to the molecule. The chromene ring is known for its fluorescence and photochemical properties, while the benzothiazole moiety is associated with various biological activities, including antimicrobial and antifungal properties.
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common approach is to start with 2H-chromene-3-carboxylic acid or a suitable derivative. The carboxylic acid is then converted into an acyl chloride or anhydride, which reacts with 4,5-dichloro-benzothiazolamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). This reaction forms the amide bond, resulting in the desired product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods using catalysts and solvents that minimize waste and reduce energy consumption.
In terms of biological activity, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has shown promising results in various preclinical studies. Research has demonstrated its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Additionally, it has exhibited antifungal activity against several pathogenic fungi. These properties make it a valuable candidate for the development of new therapeutic agents in the fight against drug-resistant infections.
Recent studies have also explored the anticancer potential of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that further investigation into its anticancer properties could lead to new therapeutic strategies for treating various types of cancer.
Beyond its antimicrobial and anticancer activities, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential as a neuroprotective agent. Preclinical studies have shown that it can protect neurons from oxidative stress-induced damage and reduce inflammation in the brain. These neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-o xo - 2 H - chrom ene - 3 - car boxa mide are also an important area of research. Studies have shown that it has good oral bioavailability and can cross the blood-brain barrier effectively. This property is crucial for its potential use in treating central nervous system disorders. However, further research is needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.
In conclusion, N-(4 , 5 - dich lor o - 1 , 3 - ben zot hia zo l - 2 - yl ) - 2 - ox o - 2 H - ch rom ene - 3 - car boxa mide (CAS No. 868230 -64 - 2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for further investigation and development into new therapeutic agents. As research continues to advance in this field, we can expect to see more exciting discoveries and applications for this intriguing compound.
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